Cytotoxicity of Azepane-Quinoline Scaffolds in Liver Cancer Cells
While the specific monoacetate salt has not been directly evaluated, a structurally related 3-arylisoquinoline derivative bearing an azepane side chain (Compound 7) demonstrates significant cytotoxicity in liver cancer cell lines. This provides class-level evidence for the potential of azepane-substituted quinoline/isoquinoline scaffolds [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not available for the monoacetate salt |
| Comparator Or Baseline | Compound 7 (3-arylisoquinoline with azepane side chain): IC50 = 1.93 μM in HuH7 cells; 2.10 μM in LM9 cells |
| Quantified Difference | N/A - Direct comparator data for the acetate salt is not available |
| Conditions | In vitro cytotoxicity assay |
Why This Matters
This data indicates that compounds with similar structural motifs possess micromolar activity against liver cancer cells, making the scaffold of interest for cancer research.
- [1] Deng, X.; Luo, T.; Zhang, X.; Li, Y.; Xie, L.; Jiang, W.; Liu, L.; Wang, Z. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. European Journal of Medicinal Chemistry 2022, 237, 114396. View Source
